

(R)-4-(Boc-amino)-6-methylheptanoic acid CAS number 146453-32-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-(Boc-amino)-6-methylheptanoic acid

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A Technical Guide to (R)-4-(Boc-amino)-6-methylheptanoic Acid

CAS Number: 146453-32-9 Synonyms: Boc-γ-L-leucine, 4-*t*-Butoxycarbonyl-(R)-amino-6-methyl heptanoic acid

This document provides an in-depth technical overview of **(R)-4-(Boc-amino)-6-methylheptanoic acid**, a chiral amino acid derivative crucial in modern pharmaceutical synthesis. It serves as a key building block, particularly in the development of anticonvulsant and analgesic drugs. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

(R)-4-(Boc-amino)-6-methylheptanoic acid is a white solid at room temperature.^[1] The *tert*-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate for complex organic syntheses.^[1] Below is a summary of its key physicochemical properties.

Property	Value	Reference
CAS Number	146453-32-9	[1][2]
Molecular Formula	C ₁₃ H ₂₅ NO ₄	[1][2]
Molecular Weight	259.34 g/mol	[2][3][4]
Appearance	White Solid	[1]
Melting Point	110-111°C	[3]
Density	1.033 g/cm ³	[3]
Purity	≥ 98% (by NMR)	[1]
Storage Conditions	2-8°C, Sealed in a dry environment	[3]

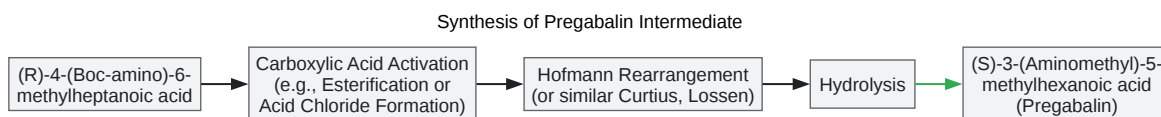
Role in Pharmaceutical Synthesis

The primary application of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is as a high-value intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). Its specific chirality is essential for the biological activity of the final drug molecules.[1]

Key Intermediate in Pregabalin Synthesis

(R)-4-(Boc-amino)-6-methylheptanoic acid is a precursor to Pregabalin, known commercially as Lyrica.[5] Pregabalin is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[5] The synthesis involves the conversion of the beta-amino acid derivative into the corresponding gamma-amino acid (GABA) analogue.

A critical step in this synthesis is the deprotection of the Boc group followed by a rearrangement reaction. The general workflow transforms the carbon backbone to achieve the final Pregabalin structure.



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General synthetic workflow from the title compound to Pregabalin.

Experimental Protocols

While specific, proprietary industrial processes may vary, the conversion of a Boc-protected β -amino acid to a γ -amino acid like Pregabalin typically involves a Hofmann rearrangement of an amide derivative.

Example Protocol: Synthesis of (\pm)-Pregabalin from a Boc-Protected Precursor

The following protocol describes the synthesis of racemic 3-(aminomethyl)-5-methylhexanoic acid from its corresponding Boc-protected precursor, illustrating the key chemical transformations.

Step 1: Synthesis of 3-(tert-butyloxycarbonylaminomethyl)-5-methylhexanoic acid (Isomer of title compound)

- To a solution of tert-butyl-2-benzyl-4-methyl-pentylcarbamate (0.35 g, 1.2 mmol) in a 1.5:1.5:2 mixture of $\text{CH}_3\text{CN}:\text{CCl}_4:\text{H}_2\text{O}$ (12 mL), add sodium periodate (3.85 g, 18.0 mmol).
- Add a catalytic amount of Ruthenium(III) chloride (0.005 g, 0.026 mmol).
- Stir the mixture overnight at room temperature.
- Dilute the reaction with CH_2Cl_2 (5 mL) and filter through a celite pad, rinsing the pad several times with CH_2Cl_2 .

- Wash the combined organic extract with brine, dry over anhydrous MgSO_4 , filter, and concentrate to afford the product as a white solid (0.23 g, 76% yield).

Step 2: Deprotection to Synthesize (\pm)-3-(aminomethyl)-5-methylhexanoic acid

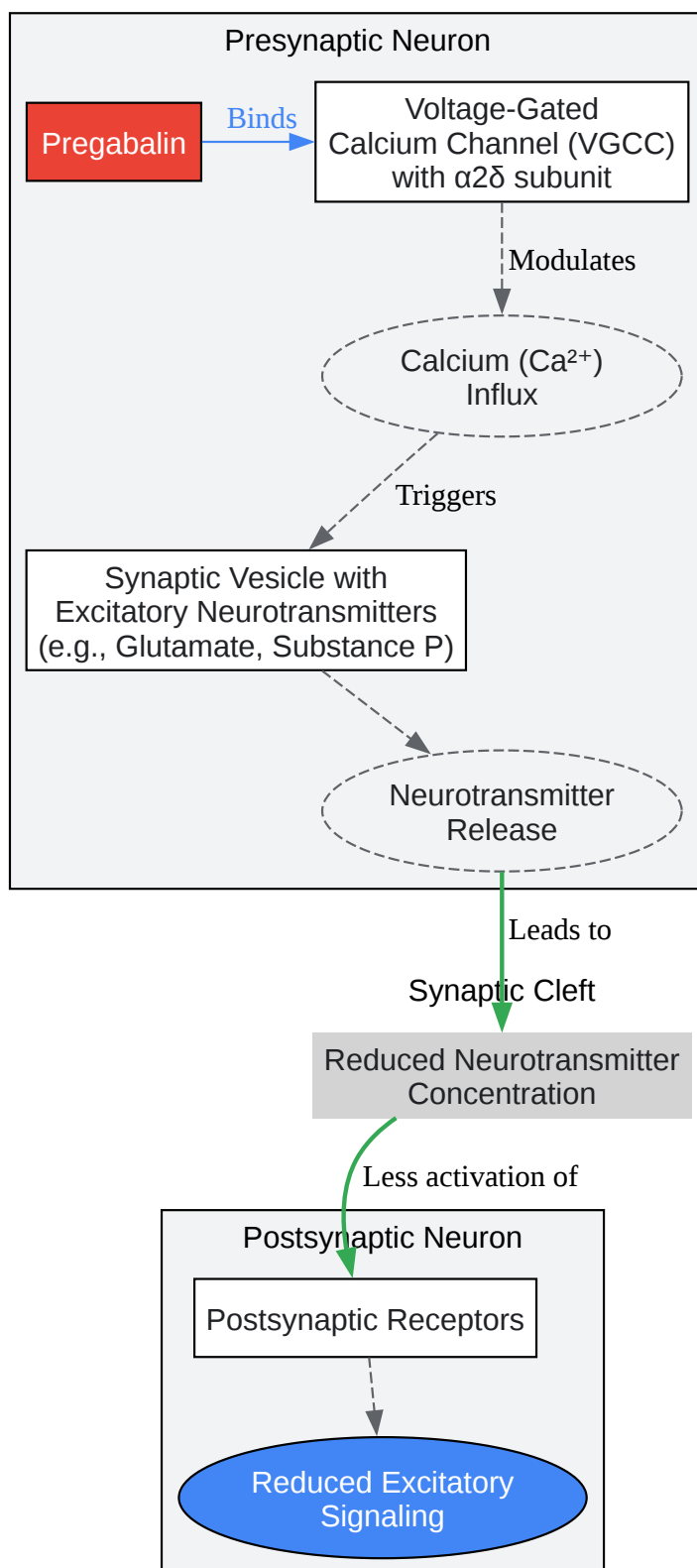
- Reflux the Boc-protected acid (0.16 g, 0.6 mmol) with 4 N HCl (8 mL) for 12 hours.
- Cool the reaction mass and extract with CH_2Cl_2 (2 x 3.0 mL) to remove any organic impurities.
- Concentrate the aqueous layer, saturate it with sodium chloride, and extract with iso-butanol (3 x 5.0 mL).
- Concentrate the organic layer and filter hot through a celite bed.
- Cool the filtrate and add tri-n-butylamine ($\text{n-Bu}_3\text{N}$) to adjust the pH to 4-5, precipitating the final product.

Note: The above protocol starts from a constitutional isomer to illustrate the deprotection step. Industrial synthesis of enantiomerically pure (S)-Pregabalin requires stereospecific methods or chiral resolution.[6]

Biological Context: Mechanism of Action of Pregabalin

(R)-4-(Boc-amino)-6-methylheptanoic acid is a synthetic intermediate and does not possess the biological activity of its final product, Pregabalin. Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[5] However, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it selectively binds to the α -2-delta ($\alpha 2\delta$) subunit of voltage-gated calcium channels in the central nervous system.

This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, noradrenaline, and substance P. The resulting modulation of neuronal excitability is responsible for its analgesic, anxiolytic, and anticonvulsant effects.



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- To cite this document: BenchChem. [(R)-4-(Boc-amino)-6-methylheptanoic acid CAS number 146453-32-9]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b115303#r-4-boc-amino-6-methylheptanoic-acid-cas-number-146453-32-9\]](https://www.benchchem.com/product/b115303#r-4-boc-amino-6-methylheptanoic-acid-cas-number-146453-32-9)

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